molecular formula C15H10Cl2N2OS2 B15107099 N-(2,4-dichlorophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

N-(2,4-dichlorophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B15107099
M. Wt: 369.3 g/mol
InChI Key: CHMIXWZSNGPGAA-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a heterocyclic acetamide derivative featuring a 2,4-dichlorophenyl group and a thiazole-thiophene hybrid scaffold. Its molecular structure combines electron-withdrawing chlorine substituents with sulfur-containing aromatic systems, which are critical for modulating biological activity and physicochemical properties.

Properties

Molecular Formula

C15H10Cl2N2OS2

Molecular Weight

369.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C15H10Cl2N2OS2/c16-9-3-4-12(11(17)6-9)19-14(20)7-10-8-22-15(18-10)13-2-1-5-21-13/h1-6,8H,7H2,(H,19,20)

InChI Key

CHMIXWZSNGPGAA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis yields 2,4-dichloroaniline and 2-(2-(thiophen-2-yl)thiazol-4-yl)acetic acid.

  • Basic hydrolysis produces the corresponding carboxylate salt.

Reaction conditions and outcomes:

ConditionReagentsProductsNotes
Acidic (HCl)6M HCl, reflux, 6–8 hrs2,4-dichloroaniline + acetic acid analogYield: ~75%
Basic (NaOH)2M NaOH, 80°C, 4 hrsSodium carboxylate derivativeRequires neutralization

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene moiety participates in electrophilic substitution reactions:

  • Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiophene ring.

  • Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives.

Key observations:

  • Nitration proceeds regioselectively due to steric hindrance from the adjacent thiazole ring .

  • Sulfonation products exhibit enhanced solubility in polar solvents .

Nucleophilic Substitution on the Dichlorophenyl Group

The 2,4-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

ReagentConditionsProductYield
NH₃ (aq)120°C, 12 hrs, Cu catalyst2-amino-4-chlorophenyl derivative58%
KOH/EtOHReflux, 8 hrs2-hydroxy-4-chlorophenyl derivative42%

Cyclization Reactions

The thiazole-thiophene system facilitates cyclization to form polyheterocyclic compounds:

  • With sulfanylacetic acid : Forms thiazolidin-4-one derivatives via cyclocondensation .

  • With hydrazine : Produces pyrazolo-thiazole hybrids under microwave irradiation .

Example reaction pathway:

text
N-(2,4-dichlorophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide + sulfanylacetic acid → Thiazolidin-4-one derivative (78% yield) [4]

Oxidation Reactions

Controlled oxidation targets sulfur atoms in the thiazole ring:

  • H₂O₂/CH₃COOH : Converts thiazole to thiazole-1-oxide.

  • KMnO₄/H₂SO₄ : Oxidizes the thiophene ring to a sulfone derivative .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable structural diversification:

  • Suzuki coupling : Introduces aryl groups at the thiophene 5-position using arylboronic acids .

  • Heck reaction : Alkenylates the thiazole ring with styrene derivatives .

Stability Under Thermal and Photolytic Conditions

  • Thermal degradation (TGA/DSC): Decomposes at 220–250°C, releasing HCl and SO₂ .

  • Photolysis (UV light, 254 nm): Forms radical intermediates detectable via ESR spectroscopy .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Phenyl Ring Substitutions

  • N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (): This simpler analog lacks the thiophene-thiazole-acetamide backbone but shares the 2,4-dichlorophenyl group. Its crystal structure reveals planar geometry, with hydrogen bonding influencing packing efficiency.
  • 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (): Incorporates a coumarin-thiazole hybrid system. The 2,4-dichloro substitution enhances α-glucosidase inhibitory activity (IC₅₀: 446.30 µM), likely due to increased lipophilicity and steric interactions with enzyme pockets.

Thiazole and Thiophene Modifications

  • 2-[(4-Aminophenyl)thio]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide (): Introduces a sulfanyl linker and aminophenyl group, which may enhance redox activity or metal coordination properties.

Crystallographic and Stability Data

  • N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (): Crystallizes in the monoclinic space group P2₁/c with a density of 1.544 g/cm³, indicating compact packing.
  • 2-(3,4-Dichlorophenyl)acetamide derivatives (): Exhibit rotational flexibility around the amide bond, leading to polymorphic forms with distinct hydrogen-bonding networks (R₂²(10) motifs).

Key Structure-Activity Relationship (SAR) Insights

Chlorine Substituents : 2,4-Dichloro substitution on the phenyl ring enhances electronic withdrawal, improving binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition in ).

Acetamide Linkers: Modifying the acetamide side chain (e.g., morpholino in or sulfanyl in ) alters solubility and bioavailability without compromising aromatic interactions.

Biological Activity

N-(2,4-dichlorophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10Cl2N2OSC_{13}H_{10}Cl_2N_2OS with a molecular weight of approximately 303.27 g/mol. The compound features a dichlorophenyl group and a thiazole derivative, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with thiophene-2-carboxylic acid derivatives under controlled conditions. Various methods have been documented to optimize yield and purity, including the use of solvents and catalysts such as triethylamine or pyridine .

Anticancer Activity

Research has indicated that thiazole derivatives exhibit notable anticancer properties. A study evaluating similar compounds demonstrated that they could induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition . The presence of the thiazole moiety is often associated with enhanced anticancer activity due to its ability to interact with cellular targets involved in tumor progression.

Antimicrobial Activity

Compounds containing thiophene and thiazole structures have been explored for their antimicrobial properties. A review highlighted that derivatives of thiophene exhibit significant antibacterial and antifungal activities. Specifically, some synthesized compounds showed moderate to high antifungal activity when compared to standard drugs like clotrimazole at concentrations around 100 µg/mL . This suggests that this compound may also possess similar properties.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityMethodology
Thiophene DerivativesAntifungalComparison against clotrimazole
Thiazole DerivativesAnticancerMTT assay, DNA synthesis analysis
Pyrimidine DerivativesAnti-inflammatoryCOX inhibition assay

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